molecular formula C13H13NO2 B1343745 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole CAS No. 328244-35-5

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Cat. No. B1343745
CAS RN: 328244-35-5
M. Wt: 215.25 g/mol
InChI Key: ALTSPZPVYXVOSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives is a key area of interest due to their potential applications in various fields, including energetic materials and corrosion inhibition. For instance, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride, showcasing the compound's energetic properties with a good oxygen balance . Another study reported the synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole, which demonstrated significant corrosion inhibition on stainless steel in an acidic medium . Additionally, a hydrothermal synthesis method was developed for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, achieving a high yield and purity without the need for further recrystallization .

Molecular Structure Analysis

The molecular structures of tetrazole derivatives have been extensively characterized using various techniques. The crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction, revealing its orthorhombic system and specific crystal parameters . Similarly, the structures of two other tetrazole derivatives were elucidated by X-ray crystallography, providing detailed information about their crystalline forms and molecular conformations . The nonplanar structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) was also studied, highlighting the transformation of the ligand into the thiol form upon complexation .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions that are crucial for their functionalization and application. The reactivity of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles was investigated, demonstrating its potential as a synthon for the preparation of functionally substituted tetrazoles . The study of new pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its biological activities, including analgesic and anti-inflammatory effects, which are attributed to the involvement of the NO/cGMP pathway and K+ channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are closely linked to their molecular structure and synthesis. The energetic compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was characterized by its density, heat of formation, detonation pressure, and velocity, indicating its potential as a competitive energetic material . The corrosion inhibition efficiency of 1-(4-nitrophenyl)-5-amino-1H-tetrazole was quantified through electrochemical measurements, and its adsorption on stainless steel surfaces followed the Langmuir adsorption model . The docking studies and crystal structure analysis of two tetrazole derivatives provided insights into their potential as COX-2 inhibitors, with a focus on their intermolecular interactions and hydrogen bonding networks .

Scientific Research Applications

  • Corrosion Inhibition : A study by Ehsani et al. (2014) reported that a related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, showed significant inhibitory action on the corrosion of 316L stainless steel in sulfuric acid. This suggests that similar tetrazole compounds, including 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, might have potential applications in corrosion inhibition (Ehsani et al., 2014).

  • Synthesis of Medical Agents : Egorova et al. (2005) highlighted the wide application of tetrazoles in synthesizing new medical agents. Their work focused on functionalizing tetrazoles for medical purposes, indicating that this compound could potentially be used in the synthesis of novel medical compounds (Egorova et al., 2005).

  • Histochemical Applications : Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole, demonstrating its usefulness in histochemical applications. This suggests that tetrazole compounds, including this compound, could be valuable for similar applications in histochemistry (Nachlas et al., 1957).

  • High Energy Compounds : Haiges and Christe (2015) synthesized 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates, characterizing them as new high-energy compounds. This indicates the potential of this compound in the development of high-energy materials (Haiges & Christe, 2015).

  • Coordination Polymers : A study by Xu et al. (2015) detailed the synthesis of coordination polymers using 5-(4-nitrophenyl)-1H-tetrazole, which is structurally similar to this compound. These polymers showed promising catalytic properties, suggesting potential applications in catalysis (Xu et al., 2015).

Biochemical Analysis

Biochemical Properties

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through covalent bonding facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and peptides. The nature of these interactions often involves the formation of covalent bonds, which can be utilized for labeling, cross-linking, and surface modification of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can induce oxidative stress in cells, which may result in the activation of stress response pathways and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, thereby altering their structure and function. This compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The binding interactions of this compound with biomolecules are often mediated by its reactive functional groups, which facilitate the formation of stable covalent linkages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and photodegradation when exposed to water and light, respectively. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it can induce adverse effects such as cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that the safety margin for this compound is relatively narrow, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with organelle-specific enzymes and proteins .

properties

IUPAC Name

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQZCDGMQSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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